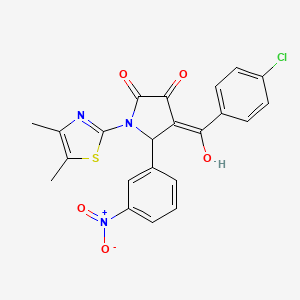![molecular formula C24H26N4O2 B5461121 2-({[4-(1-naphthylmethyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5461121.png)
2-({[4-(1-naphthylmethyl)-1-piperazinyl]acetyl}amino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[4-(1-naphthylmethyl)-1-piperazinyl]acetyl}amino)benzamide, also known as 2-NAPA, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a derivative of benzamide and has been found to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of 2-({[4-(1-naphthylmethyl)-1-piperazinyl]acetyl}amino)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to bind to the dopamine transporter, which may contribute to its potential applications in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
2-({[4-(1-naphthylmethyl)-1-piperazinyl]acetyl}amino)benzamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models. In addition, it has been found to have analgesic effects in animal models of pain. These effects are thought to be due to the compound's ability to inhibit certain enzymes and receptors in the body.
実験室実験の利点と制限
One advantage of using 2-({[4-(1-naphthylmethyl)-1-piperazinyl]acetyl}amino)benzamide in lab experiments is that it has been extensively studied and its properties are well understood. In addition, it is relatively easy to synthesize and purify, making it a cost-effective compound to work with. However, one limitation of using 2-({[4-(1-naphthylmethyl)-1-piperazinyl]acetyl}amino)benzamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 2-({[4-(1-naphthylmethyl)-1-piperazinyl]acetyl}amino)benzamide. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to fully understand the compound's mechanism of action and to determine its efficacy in animal models of these diseases. In addition, there may be potential applications for 2-({[4-(1-naphthylmethyl)-1-piperazinyl]acetyl}amino)benzamide in the treatment of other conditions such as cancer and inflammation. Further research is needed to explore these possibilities.
合成法
The synthesis of 2-({[4-(1-naphthylmethyl)-1-piperazinyl]acetyl}amino)benzamide involves the reaction of 2-aminobenzamide with N-(1-naphthylmethyl)-4-piperazinylcarboxylic acid chloride in the presence of a base such as triethylamine. The resulting compound is then purified using various techniques such as recrystallization or column chromatography. This synthesis method has been used by several researchers and has been found to be effective in producing high yields of pure 2-({[4-(1-naphthylmethyl)-1-piperazinyl]acetyl}amino)benzamide.
科学的研究の応用
2-({[4-(1-naphthylmethyl)-1-piperazinyl]acetyl}amino)benzamide has been extensively studied for its potential applications in scientific research. It has been found to have a variety of biological activities, including antitumor, anti-inflammatory, and analgesic effects. In addition, it has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-[[2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c25-24(30)21-10-3-4-11-22(21)26-23(29)17-28-14-12-27(13-15-28)16-19-8-5-7-18-6-1-2-9-20(18)19/h1-11H,12-17H2,(H2,25,30)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEUJHJFVDUHHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)CC(=O)NC4=CC=CC=C4C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(tetrahydrofuran-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B5461040.png)
![1-(2-chlorobenzyl)-3-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-1H-indole](/img/structure/B5461049.png)
![2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(3-methyl-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B5461051.png)
![6-{2-[2-(benzyloxy)-4-(diethylamino)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5461052.png)
![4-benzyl-3-ethyl-1-{[2-(methylamino)pyridin-3-yl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5461055.png)
![1-[3-(dimethylamino)propyl]-5-(4-ethylphenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5461059.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(4-methyl-2-pyridinyl)prolinamide](/img/structure/B5461073.png)
methanone](/img/structure/B5461074.png)
![(3aS*,6aS*)-2-ethyl-1-oxo-5-[(1-phenyl-1H-pyrazol-4-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5461081.png)
![(4R)-N,3-dimethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B5461089.png)

![2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-4-(diethylamino)phenyl]acrylonitrile](/img/structure/B5461108.png)
![N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}cyclopropanesulfonamide](/img/structure/B5461122.png)
